4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
CAS No.: 383143-98-4
Cat. No.: VC21095991
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383143-98-4 |
|---|---|
| Molecular Formula | C12H11NOS |
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3 |
| Standard InChI Key | JNORSZRHYIUUMM-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)C=O |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)C=O |
Introduction
Chemical Structure and Classification
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde belongs to the class of thiazole derivatives, featuring a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol . Its structure consists of a thiazole ring with an ethylphenyl group at position 4 and an aldehyde functional group at position 2. This arrangement creates a molecule with both electron-donating (ethylphenyl) and electron-withdrawing (aldehyde) groups, contributing to its chemical versatility.
The compound is identified by CAS number 383143-98-4 and can be represented by the following chemical identifiers:
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde |
| Molecular Formula | C₁₂H₁₁NOS |
| Molecular Weight | 217.29 g/mol |
| CAS Number | 383143-98-4 |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)C=O |
| InChI | InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3 |
| InChI Key | JNORSZRHYIUUMM-UHFFFAOYSA-N |
Table 1: Chemical identifiers of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Physical and Chemical Properties
The physical and chemical properties of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde have been characterized through various computational and experimental methods. Understanding these properties is crucial for predicting its behavior in chemical reactions and biological systems.
Physical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 379.4±45.0 °C | Predicted |
| Density | 1.194±0.06 g/cm³ | Predicted |
| pKa | -0.04±0.10 | Predicted |
| Physical State | Solid at room temperature | Observed |
| Appearance | Crystalline solid | Observed |
Table 2: Physical properties of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Chemical Reactivity
The chemical reactivity of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is primarily influenced by two functional groups: the aldehyde group at position 2 and the thiazole ring itself. The aldehyde group can participate in various condensation reactions, including:
-
Aldol condensations with ketones and other aldehydes
-
Schiff base formation with primary amines
-
Wittig reactions with phosphonium ylides
-
Reductive amination to form secondary amines
The thiazole ring, being an electron-rich heterocycle, can participate in electrophilic substitution reactions, though with less reactivity than other heteroaromatic systems like pyrrole or furan. The ethylphenyl group at position 4 provides additional sites for functionalization through aromatic substitution reactions.
Synthesis Methods
Several synthetic approaches can be employed to prepare 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, with the Hantzsch thiazole synthesis being the most common method.
Hantzsch Thiazole Synthesis
The classical Hantzsch thiazole synthesis involves the condensation of α-haloketones or α-haloaldehydes with thioamides or thioureas. For 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, this typically involves:
-
Reaction of 4-ethylbenzaldehyde with appropriate thioamide precursors
-
Cyclization to form the thiazole ring
-
Oxidation or functional group manipulation to introduce the aldehyde at position 2
Suzuki Cross-Coupling Method
By analogy with the synthesis of the fluorinated analog (4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde), a Suzuki cross-coupling approach can be effectively employed:
General Procedure:
-
4-Bromo-1,3-thiazole-2-carbaldehyde (1 mmol) is reacted with 4-ethylphenylboronic acid (1.2 mmol) in the presence of Cs₂CO₃ (2.5 mmol)
-
The reaction is conducted in a mixture of 1,4-dioxane (10 mL) and water (5 mL)
-
After stirring at room temperature for 5 minutes, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added
-
The mixture is refluxed for 4-6 hours under nitrogen protection
-
After cooling, the mixture is diluted with CH₂Cl₂ and the aqueous layer extracted
-
The combined organic layers are dried, filtered, and purified by column chromatography
This method typically yields the desired product with approximately 30-35% efficiency based on similar reactions .
Reaction Conditions and Optimization
The synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde requires careful control of reaction parameters:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 60-80°C | Higher temperatures may lead to side reactions |
| Solvent | Ethanol/methanol for Hantzsch; Dioxane/water for Suzuki | Polar solvents facilitate the reaction |
| Catalyst | Base catalysts for Hantzsch; Pd catalysts for Suzuki | Essential for reaction progression |
| Reaction Time | 4-6 hours | Longer times may not improve yield |
| Atmosphere | Inert (N₂) | Prevents oxidation of intermediates |
Table 3: Optimization parameters for the synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, a comparison with structurally related compounds is valuable.
Comparison of Physical Properties
| Compound | Molecular Weight | Boiling Point | Density |
|---|---|---|---|
| 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde | 217.29 g/mol | 379.4±45.0 °C | 1.194±0.06 g/cm³ |
| 4-Phenyl-1,3-thiazole-2-carbaldehyde | 189.23 g/mol | 365.6±35.0 °C | 1.3±0.1 g/cm³ |
| 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | 207.22 g/mol | Not reported | Not reported |
| 4-Ethylthiazole-2-carbaldehyde | 141.19 g/mol | 246.6 °C | 1.21 g/cm³ |
Table 4: Comparison of physical properties with structurally related compounds
Structural Differences and Effects
The presence of the ethyl group on the phenyl ring in 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde differentiates it from other analogs:
-
Compared to 4-Phenyl-1,3-thiazole-2-carbaldehyde, the ethyl group increases lipophilicity and may enhance interactions with hydrophobic binding pockets in biological targets
-
Compared to 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde, the ethyl substituent is electron-donating rather than electron-withdrawing, potentially altering the electronic properties of the aromatic system
-
Compared to 4-Ethylthiazole-2-carbaldehyde, the addition of the phenyl ring significantly increases molecular weight and provides additional sites for π-π interactions with biological targets
Analytical Characterization
Various analytical techniques can be employed to characterize 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde and confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation:
-
¹H NMR would show characteristic signals for:
-
The aldehyde proton (typically around δ 9.8-10.0 ppm)
-
The thiazole C-5 proton (around δ 7.5-8.0 ppm)
-
The aromatic protons of the 4-ethylphenyl group (δ 7.2-7.8 ppm)
-
The ethyl group (a quartet around δ 2.6-2.7 ppm for CH₂ and a triplet around δ 1.2-1.3 ppm for CH₃)
-
-
¹³C NMR would show distinctive signals for:
-
The aldehyde carbon (around δ 180-185 ppm)
-
The thiazole carbons (typically in the range of δ 150-170 ppm for C-2 and C-4, and around δ 120-130 ppm for C-5)
-
The aromatic carbons and the ethyl carbons
-
Mass Spectrometry
Mass spectrometry would reveal a molecular ion peak at m/z 217, corresponding to the molecular weight, along with characteristic fragmentation patterns.
Infrared Spectroscopy
Infrared spectroscopy would show characteristic absorption bands:
-
A strong C=O stretching band for the aldehyde around 1700-1720 cm⁻¹
-
C=N stretching around 1600-1650 cm⁻¹
-
C-S stretching around 700-800 cm⁻¹
Applications in Organic Synthesis
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde serves as a valuable intermediate in organic synthesis due to its reactive aldehyde group and heterocyclic structure.
As a Precursor for Bioactive Compounds
The compound can serve as a starting material for the synthesis of:
-
Schiff bases with potential antimicrobial properties
-
Thiosemicarbazide derivatives, which have shown antitubercular and antimicrobial potential
-
Various oxadiazole and triazole derivatives with potential anti-HIV and antiproliferative activity
In Reaction Development
The presence of multiple functional groups makes this compound useful for studying:
-
Selective functionalization reactions
-
Cross-coupling methodologies
Future Research Directions
Based on the current understanding of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde and related compounds, several promising research directions emerge:
Medicinal Chemistry Applications
-
Development and screening for specific antimicrobial activity against resistant bacterial strains
-
Investigation of anticancer properties, particularly against cell lines where similar thiazole derivatives have shown promise
-
Structure-activity relationship studies to understand how modifications to the ethylphenyl moiety affect biological activity
Synthetic Methodology Development
-
Optimization of synthetic routes to improve yields and sustainability
-
Development of regioselective functionalization methods
-
Exploration of asymmetric variants for the production of chiral derivatives
Materials Science Applications
Exploration of applications in:
-
Organic electronics, where thiazole derivatives have shown promise as semiconducting materials
-
Coordination chemistry, utilizing the nitrogen atom of the thiazole ring for metal binding
-
Fluorescent probes, leveraging the aromatic system and potential for further functionalization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume